Vacuolin-1

Description

Discovery and Initial Characterization in Endomembrane System Research

Vacuolin-1 (B1683467) was identified through an image-based phenotypic screen designed to find inhibitors of the secretory pathway. nih.gov Although it was found not to affect the constitutive secretory pathway, it was observed to induce the rapid formation of large, swollen vacuoles derived from endosomes and lysosomes. nih.gov This vacuolating effect is the result of the homotypic fusion of these organelles. nih.govtandfonline.com In the case of multivesicular bodies, this process also involves the fusion between the inner and limiting membranes. nih.gov

Initial studies characterized this compound as a potent compound that could block the Ca²⁺-dependent exocytosis of lysosomes, a process triggered by stimuli such as the calcium ionophore ionomycin (B1663694) or physical wounding of the plasma membrane. nih.govapexbt.com Researchers observed that in HeLa cells treated with ionomycin, this compound completely inhibited the release of the lysosomal enzyme β-hexosaminidase and prevented the cell surface appearance of Lysosome-associated membrane protein 1 (Lamp-1), a marker for lysosomal fusion with the plasma membrane. nih.govapexbt.com These early findings suggested that this compound specifically interferes with the fusion machinery of lysosomes at the plasma membrane. nih.gov However, it's important to note that there is some controversy in the literature, with other studies suggesting that this compound alters lysosome morphology but does not inhibit Ca²⁺-regulated lysosomal exocytosis. embopress.orgembopress.orgnih.gov More recent research has also indicated that this compound can potently and reversibly inhibit the fusion between autophagosomes and lysosomes. tandfonline.com

Conceptual Framework for Studying Membrane Dynamics with Pharmacological Agents

The use of pharmacological agents like this compound is a cornerstone of modern cell biology, providing a powerful framework for dissecting dynamic cellular processes. frontiersin.org Biological membranes are not static structures; their components are in constant motion, and their ability to change shape, fuse, and divide is fundamental to cell life. nih.gov Studying these dynamics often requires methods that can introduce acute and specific perturbations, allowing researchers to observe the consequences and infer the function of the targeted component or pathway. ucl.ac.be

Pharmacological agents, or chemical probes, offer several advantages in this context:

Temporal Control: Unlike genetic modifications, which are often constitutive, drugs can be added at specific times, allowing for the study of rapid cellular responses.

Reversibility: In some cases, the effects of a drug can be reversed by simply washing it out, enabling the study of recovery processes. nih.govtandfonline.com

Dose-Dependence: The effects of a drug can often be titrated, providing a more nuanced understanding of the underlying biology.

Research Findings on this compound

| Observed Effect | Affected Process / Organelle | Details | Reference |

|---|---|---|---|

| Vacuole Formation | Endosomes and Lysosomes | Induces rapid formation of large, swollen structures from the homotypic fusion of endosomes and lysosomes. | nih.govtandfonline.com |

| Inhibition of Exocytosis | Lysosomes | Blocks Ca²⁺-dependent exocytosis of lysosomes, preventing the release of β-hexosaminidase and the surface appearance of Lamp-1. This finding is debated. | nih.govapexbt.comembopress.org |

| Inhibition of Autophagy | Autophagosome-Lysosome Fusion | Potently and reversibly inhibits the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagosomes. | nih.govtandfonline.com |

| No Effect | Multiple Organelles & Pathways | Does not affect the Golgi apparatus, ER, nucleus, enlargeosomes, or the actin/tubulin cytoskeleton. The constitutive secretory pathway is also unaffected. | nih.govresearchgate.net |

| Enzyme Inhibition | PIKfyve Kinase | Identified as a potent inhibitor of PIKfyve, which impairs lysosomal maturation. | nih.govresearchgate.net |

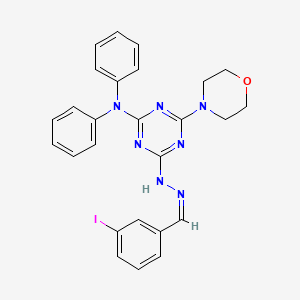

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H24IN7O |

|---|---|

Molecular Weight |

577.4 g/mol |

IUPAC Name |

2-N-[(Z)-(3-iodophenyl)methylideneamino]-6-morpholin-4-yl-4-N,4-N-diphenyl-1,3,5-triazine-2,4-diamine |

InChI |

InChI=1S/C26H24IN7O/c27-21-9-7-8-20(18-21)19-28-32-24-29-25(33-14-16-35-17-15-33)31-26(30-24)34(22-10-3-1-4-11-22)23-12-5-2-6-13-23/h1-13,18-19H,14-17H2,(H,29,30,31,32)/b28-19- |

InChI Key |

JMEJTSRAQUFNOP-USHMODERSA-N |

Isomeric SMILES |

C1COCCN1C2=NC(=NC(=N2)N/N=C\C3=CC(=CC=C3)I)N(C4=CC=CC=C4)C5=CC=CC=C5 |

Canonical SMILES |

C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)I)N(C4=CC=CC=C4)C5=CC=CC=C5 |

Pictograms |

Irritant |

Synonyms |

vacuolin-1 |

Origin of Product |

United States |

Cellular and Molecular Mechanisms of Vacuolin 1 Action

Direct and Indirect Molecular Target Identification

The cellular effects of Vacuolin-1 (B1683467) are initiated by its interaction with specific molecular targets that regulate endo-lysosomal trafficking and maturation. While initially its direct target was unknown, subsequent research has identified both direct and indirect molecular players in its mechanism of action. embopress.org

Recent studies have conclusively identified this compound as a potent and selective inhibitor of Phosphoinositide Kinase FYVE-type (PIKfyve). nih.govmedchemexpress.comselleckchem.com PIKfyve is a crucial enzyme that synthesizes phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2), a lipid that is essential for the maturation of endosomes and the regulation of lysosomal function. High-content screening assays revealed that this compound's cellular effects clustered with those of YM201636, a known PIKfyve inhibitor, providing early evidence of its target. nih.govresearchgate.net

The inhibition of PIKfyve by this compound is a key event that leads to the impairment of lysosomal maturation and the disruption of normal endosomal trafficking. nih.govbiorxiv.org This blockade is responsible for the characteristic cellular phenotype induced by the compound: the formation of large, swollen vacuoles derived from endosomes and lysosomes. biorxiv.org By inhibiting PIKfyve, this compound effectively halts the progression of endosomes, preventing their fusion and fission events that are necessary for their development into functional lysosomes. researchgate.net

In addition to its direct inhibition of PIKfyve, this compound indirectly triggers the marked activation of RAB5A, a small GTPase that acts as a master regulator of early endosome fusion. researchgate.netnih.govuni.lugoogle.com This activation is not a direct binding event but rather a downstream consequence of this compound's primary effects. The activation of RAB5A is a critical step in the mechanism that blocks the fusion of autophagosomes with lysosomes. researchgate.netuni.lunih.gov

The functional importance of RAB5A activation in this compound's activity has been demonstrated through genetic studies. The expression of a dominant-negative mutant of RAB5A or the knockdown of RAB5A via RNA interference significantly curtails the inhibitory effects of this compound on autophagosome-lysosome fusion. researchgate.netnih.govnih.gov Conversely, inducing the expression of a constitutively active form of RAB5A mimics the cellular effects of this compound treatment, leading to a suppression of this fusion process. researchgate.netnih.gov The sustained activation of RAB5 promotes the homotypic fusion of endosomes and lysosomes, contributing to the formation of the large vacuoles that characterize the cellular response to this compound. nih.govnih.gov

Alterations in Lysosomal Ion Homeostasis

A significant consequence of this compound treatment is the alkalinization of the normally acidic lysosomal lumen. researchgate.netnih.govnih.govtandfonline.com The acidic environment of lysosomes is critical for the activity of their resident hydrolytic enzymes. Research using pH-sensitive fluorescent probes has quantified this effect. In HeLa cells, for instance, this compound treatment was shown to increase the lysosomal pH from a baseline of approximately 4.7 to 5.2. nih.govgoogle.com This shift towards a more alkaline environment impairs the function of pH-dependent lysosomal enzymes and is a key factor in the blockage of autophagosome-lysosome fusion. nih.govgoogle.commdpi.com This pH change is thought to be an indirect result of RAB5 activation and marginal V-ATPase inhibition. nih.govgoogle.com

Table 1: Effect of this compound on Lysosomal pH in HeLa Cells

| Treatment | Lysosomal pH |

|---|---|

| Control | 4.7 |

| This compound | 5.2 |

Data sourced from studies using quantitative ratiometric LysoSensor probes. nih.govgoogle.com

Induction of Lysosomal pH Alkalinization

Impact on V-ATPase Activity and Function

The vacuolar-type H+-ATPase (V-ATPase) is a proton pump located on the lysosomal membrane, responsible for actively transporting protons into the lysosome to maintain its acidic pH. While this compound's effects on lysosomal pH are significant, its direct impact on V-ATPase activity is considered marginal or modest. researchgate.netnih.govgoogle.com

In vitro assays have shown that this compound can cause a minor, non-specific inhibition of V-ATPase. One study reported approximately 30% inhibition of V-ATPase activity at a 1 µM concentration of this compound, an effect far less potent than that of specific V-ATPase inhibitors like Bafilomycin A1. researchgate.netnih.govgoogle.com It has been suggested that this modest inhibition may be a general effect of hydrophobic compounds on the enzyme complex rather than a specific interaction. google.com However, despite the weak direct inhibition, the broader cellular effects of this compound, such as the disruption of endosomal trafficking, can functionally impair V-ATPase-dependent processes. For example, the FasL-induced translocation of the V1 H+-ATPase subunit to the cell membrane is effectively blocked by this compound, indicating an indirect but functionally significant impact on V-ATPase-mediated events. nih.gov

Table 2: In Vitro V-ATPase Inhibition

| Inhibitor | Concentration | % Inhibition |

|---|---|---|

| This compound | 1 µM | ~30% |

| Bafilomycin A1 | - | Marked Inhibition |

Comparative data from in vitro V-ATPase assays. researchgate.netnih.govgoogle.com

Influence of Vacuolin 1 on Endomembrane System Morphology and Dynamics

Induction of Vacuolation in Endosomal and Lysosomal Compartments

The vacuolating effect of Vacuolin-1 (B1683467) is a hallmark of its influence on the endolysosomal system. This induction of vacuolation is a direct consequence of altered membrane fusion events within these compartments.

Homotypic Fusion of Early and Late Endosomes

Research indicates that this compound induces the homotypic fusion of endosomes. Live-cell imaging studies have revealed the conversion of smaller vacuoles into larger ones and observed fusion events between vacuoles. nih.govresearchgate.net While this compound appears to promote homotypic fusion leading to enlarged structures, studies using markers for both early and late endosomes have not shown these markers present in the same vacuoles, suggesting that this compound may not disrupt the typical homotypic fusion characteristics of unperturbed organelles in terms of inter-compartmental mixing. nih.govresearchgate.net However, the compound does lead to the formation of larger vacuoles derived from early and recycling endosomes, typically found in perinuclear regions. nih.govresearchgate.net

Homotypic Fusion of Lysosomes

Similar to its effect on endosomes, this compound also induces the homotypic fusion of lysosomes, contributing to the formation of large, swollen structures. nih.govresearchgate.netresearchgate.netgoogle.com These vacuoles derived from late endosomes and lysosomes are generally smaller than those from early endosomes and are distributed more peripherally within the cell. nih.gov Studies have shown that this compound treatment results in the vacuolation of lysosomes. medchemexpress.com this compound has been found to induce rapid homotypic fusion of endosomes and lysosomes to form large and swollen structures. google.comnih.gov

Fusion between Inner and Limiting Membranes of Multivesicular Bodies

This compound disrupts the normal segregation of inner and limiting membranes characteristic of endosomes and lysosomes, including multivesicular bodies (MVBs). nih.govresearchgate.netresearchgate.netmedchemexpress.com Ultrastructural analysis has demonstrated that this compound favors the fusion of inner and limiting membranes. nih.govresearchgate.netresearchgate.netmedchemexpress.comregenhealthsolutions.info This leads to a marked loss of inner membranes in affected endosomes and lysosomes, with markers typically restricted to inner membranes, such as CD63 and lysobisphosphatidic acid, becoming localized to the limiting membranes of the enlarged vacuoles. nih.govresearchgate.netresearchgate.netregenhealthsolutions.info

Specificity of Morphological Effects on Organelles

A key characteristic of this compound is the specificity of its morphological effects, primarily targeting endosomal and lysosomal compartments while leaving other organelles largely unaffected. nih.govresearchgate.netnih.gov

Lack of Effect on Endoplasmic Reticulum and Golgi Apparatus

Research consistently shows that this compound does not induce vacuolation or significant morphological changes in the endoplasmic reticulum (ER) or the Golgi apparatus. nih.govresearchgate.netresearchgate.netregenhealthsolutions.info Markers specific for the Golgi apparatus or ER are not found within the vacuoles induced by this compound. nih.govresearchgate.net Furthermore, this compound does not appear to interfere with membrane traffic along the constitutive secretory pathway from the ER to the plasma membrane. nih.govresearchgate.netregenhealthsolutions.infocaymanchem.comsigmaaldrich.cnmerckmillipore.combertin-bioreagent.com

Preservation of Actin and Tubulin Cytoskeletal Networks

This compound treatment does not disrupt the organization of the actin or tubulin cytoskeletal networks. nih.govresearchgate.netresearchgate.netregenhealthsolutions.infocaymanchem.comsigmaaldrich.cnmerckmillipore.combertin-bioreagent.com This indicates that the observed vacuolation and fusion events are not a consequence of a general collapse or alteration of the major cytoskeletal structures responsible for organelle positioning and movement. The preservation of these networks highlights the specific nature of this compound's action on endosomal and lysosomal membranes. google.comnih.gov

Data Table: Effects of this compound on Cellular Components

| Cellular Component | Effect of this compound | Supporting Evidence |

| Early Endosomes | Induction of vacuolation, homotypic fusion, formation of large vacuoles. | Observed conversion of small to large vacuoles, fusion events, markers in larger vacuoles. nih.govresearchgate.net |

| Late Endosomes | Induction of vacuolation, homotypic fusion, formation of smaller vacuoles. | Markers in smaller vacuoles, homotypic fusion reported. nih.govresearchgate.netgoogle.comnih.gov |

| Lysosomes | Induction of vacuolation, homotypic fusion, formation of smaller vacuoles. | Vacuolation observed, homotypic fusion reported. nih.govresearchgate.netresearchgate.netgoogle.commedchemexpress.comnih.gov |

| Multivesicular Bodies (MVBs) | Fusion between inner and limiting membranes, loss of inner membranes. | Ultrastructural analysis, redistribution of inner membrane markers to limiting membrane. nih.govresearchgate.netresearchgate.netmedchemexpress.comregenhealthsolutions.info |

| Endoplasmic Reticulum (ER) | No significant morphological effect, no interference with secretory pathway traffic. | Markers not found in vacuoles, traffic along secretory pathway unaffected. nih.govresearchgate.netresearchgate.netregenhealthsolutions.infocaymanchem.comsigmaaldrich.cnmerckmillipore.combertin-bioreagent.com |

| Golgi Apparatus | No significant morphological effect. | Markers not found in vacuoles. nih.govresearchgate.netresearchgate.netregenhealthsolutions.info |

| Actin Cytoskeletal Network | Organization is not disturbed. | Direct observation reported. nih.govresearchgate.netresearchgate.netregenhealthsolutions.infocaymanchem.comsigmaaldrich.cnmerckmillipore.combertin-bioreagent.com |

| Tubulin Cytoskeletal Network | Organization is not disturbed. | Direct observation reported. nih.govresearchgate.netresearchgate.netregenhealthsolutions.infocaymanchem.comsigmaaldrich.cnmerckmillipore.combertin-bioreagent.com |

| Nucleus, Mitochondria, Enlargeosomes | Not affected. | Reported as unaffected. nih.govresearchgate.netnih.govresearchgate.netregenhealthsolutions.infocaymanchem.comsigmaaldrich.cnmerckmillipore.combertin-bioreagent.com |

Differential Effects on Enlargeosomes Compared to Lysosomes

Studies investigating the influence of this compound on cellular endomembrane structures have consistently demonstrated a selective effect, primarily targeting endosomal and lysosomal compartments. This compound treatment induces the rapid formation of enlarged, swollen vacuoles derived from endosomes and lysosomes. This vacuolation is understood to result from the homotypic fusion of these organelles, coupled with uncontrolled fusion events between their inner and limiting membranes. researchgate.netnih.govembopress.org

A key finding in the characterization of this compound is its inhibitory effect on the calcium-dependent exocytosis of lysosomes. Stimuli known to trigger lysosomal exocytosis, such as treatment with ionomycin (B1663694) or plasma membrane wounding, result in the fusion of lysosomes with the plasma membrane and the release of their luminal contents. This compound has been shown to effectively block this process. researchgate.netnih.govembopress.orgmedchemexpress.comapexbt.com For instance, experiments measuring the release of lysosomal enzymes like β-hexosaminidase have shown a significant reduction or complete inhibition of release in cells pre-treated with this compound, even in the presence of ionomycin. medchemexpress.comapexbt.com

In contrast to its inhibitory action on lysosomal exocytosis, this compound does not appear to affect the exocytosis of enlargeosomes. researchgate.netnih.govembopress.orgmedchemexpress.comapexbt.com Enlargeosomes are another type of regulated secretory organelle. Despite undergoing calcium-dependent fusion with the plasma membrane similar to lysosomes, their exocytic pathway remains functional in the presence of this compound. nih.govapexbt.com This differential sensitivity highlights a specificity in this compound's mechanism of action, indicating that it targets molecular machinery or regulatory processes specific to lysosomal exocytosis while sparing those involved in enlargeosome secretion.

Microscopic analyses using specific markers for different organelles further support this differential effect. Lysosomal markers, such as Lysosomal-associated membrane protein 1 (Lamp-1), are observed within the enlarged vacuoles induced by this compound, and their surface appearance following ionomycin stimulation is inhibited. researchgate.netnih.govapexbt.com Conversely, markers for enlargeosomes, such as desmoyokin/AHNAK, are not found within the this compound-induced vacuoles, and their exocytosis proceeds normally upon stimulation. researchgate.netnih.gov

The following table summarizes representative data illustrating the differential effect of this compound on the exocytosis of lysosomes (measured by β-hexosaminidase release) and enlargeosomes (measured by surface expression of enlargeosome markers) in response to ionomycin:

| Treatment Group | Lysosomal Exocytosis (% β-hexosaminidase release) | Enlargeosome Exocytosis (Relative Surface Marker Expression) |

| Control (No treatment) | ~4% | Baseline |

| Ionomycin | 18-20% | Increased |

| This compound + Ionomycin | ~4% | Increased (Unaffected) |

Note: Data is representative and based on findings from multiple studies. medchemexpress.comapexbt.com

This distinct impact on lysosomal exocytosis without affecting enlargeosome exocytosis underscores the utility of this compound as a research tool to dissect the specific mechanisms governing regulated secretion from different endomembrane compartments. researchgate.netnih.govembopress.org

Modulation of Autophagy and Lysosomal Degradation Pathways by Vacuolin 1

Inhibition of Autophagosome-Lysosome Fusion

A hallmark effect of Vacuolin-1 (B1683467) is its potent inhibition of the fusion between autophagosomes and lysosomes. nih.govresearchgate.net Autophagosomes are double-membraned vesicles that sequester cytoplasmic material targeted for degradation. For this material to be broken down, autophagosomes must fuse with lysosomes, which contain the necessary hydrolytic enzymes. mdpi.com this compound treatment significantly blocks this fusion event, effectively halting the autophagic flux. nih.govmdpi.com This inhibition is potent and has been shown to be reversible upon removal of the compound. nih.govresearchgate.net Research indicates that this compound is considerably more potent in inhibiting autophagy compared to other commonly used inhibitors like chloroquine (B1663885) (CQ). nih.govtandfonline.comresearchgate.net

Studies using fluorescence microscopy with tandem fluorescent-tagged LC3B (tfLC3B), a protein marker for autophagosomes, have demonstrated this effect. In tfLC3B-expressing cells, autophagosomes are typically visualized as yellow puncta (indicating both GFP and RFP fluorescence). Upon fusion with lysosomes, the acidic environment quenches the GFP signal, resulting in red-only puncta (from RFP). Treatment with this compound leads to a marked increase in yellow puncta and a decrease in red-only puncta, indicative of a block in autophagosome-lysosome fusion. nih.gov

The mechanism underlying this inhibition involves the activation of RAB5A, a small GTPase that plays a crucial role in endosome fusion. nih.govtandfonline.comresearchgate.net this compound treatment markedly activates RAB5A GTPase activity. nih.govresearchgate.net Expression of a dominant-negative mutant of RAB5A or RAB5A knockdown significantly inhibits the this compound-induced blockage of autophagosome-lysosome fusion, while expression of a constitutively active form of RAB5A suppresses this fusion, mimicking the effect of this compound. nih.govtandfonline.comresearchgate.net This suggests that this compound's activation of RAB5A is a key factor in its inhibition of autophagosome-lysosome fusion. nih.govtandfonline.comresearchgate.net

Accumulation of Autophagosomes

The inhibition of autophagosome-lysosome fusion by this compound directly leads to the accumulation of autophagosomes within the cell. nih.govresearchgate.net As autophagosomes are formed but cannot fuse with lysosomes for degradation, they build up in the cytoplasm. nih.govmdpi.com This accumulation can be observed through various methods, including fluorescence microscopy, where an increase in LC3B-positive puncta is evident, and by electron microscopy, which reveals a larger number of autophagic vacuoles in this compound-treated cells. nih.govgoogle.com Western blot analysis also shows an increase in the lipidated form of LC3B (LC3B-II), which is associated with autophagosomal membranes, further confirming the accumulation of autophagosomes. nih.govgoogle.com

Role of Autophagy Receptors (e.g., SQSTM1/p62) in this compound-Treated Cells

Autophagy receptors, such as SQSTM1/p62, play a vital role in selective autophagy by linking ubiquitinated cargo to the autophagosome membrane via interaction with LC3. novusbio.combio-techne.com SQSTM1/p62 itself is degraded within the autolysosome during the completion of autophagy. novusbio.com Since this compound blocks the fusion of autophagosomes with lysosomes, it impairs the degradation of autophagic cargo, including autophagy receptors like SQSTM1/p62. nih.govgoogle.com Consequently, treatment of cells with this compound results in the accumulation of SQSTM1/p62. nih.govresearchgate.netgoogle.com This accumulation of SQSTM1/p62 serves as an indicator of impaired autophagic flux at a step downstream of autophagosome formation, consistent with a fusion defect. nih.govgoogle.com

Impairment of General Endosomal-Lysosomal Degradation

Beyond its effects on autophagy, this compound also disrupts the general endosomal-lysosomal degradation pathway. nih.govtandfonline.comresearchgate.net This pathway is responsible for processing endocytosed cargo, such as receptors and ligands, which are delivered to lysosomes for degradation through a series of endosomal compartments. google.com this compound treatment blocks the fusion between endosomes and lysosomes, leading to a defect in this general degradation route. nih.govtandfonline.comresearchgate.net

Effects on Substrate Processing within Lysosomes

The impairment of endosome-lysosome fusion by this compound affects the delivery and subsequent processing of substrates within lysosomes. While this compound may not directly inhibit the activity of lysosomal proteases, the altered lysosomal environment and the failure of endosomes to fuse can compromise the efficient degradation of incoming substrates. google.com Studies examining the processing of lysosomal enzymes, such as cathepsin L (CTSL), have shown that while the mature form of CTSL may still be present, this compound treatment can lead to an increase in the levels of the immature form, suggesting a disruption in the normal processing or trafficking of these enzymes, likely due to altered lysosomal conditions or impaired delivery. nih.govgoogle.com

Furthermore, assays using fluorescently labeled substrates that are normally degraded in lysosomes after endocytosis, such as DQ-BSA-Green, demonstrate that this compound markedly inhibits their degradation. nih.govgoogle.com This occurs because the substrate-containing endosomes fail to fuse with lysosomes, preventing the substrate from reaching the hydrolytic environment necessary for its breakdown. nih.govgoogle.com

Consequences for Receptor Degradation Pathways

The endosomal-lysosomal pathway is crucial for the degradation of many cell surface receptors following ligand binding and internalization. This compound's inhibition of endosome-lysosome fusion directly impacts these receptor degradation pathways. For instance, studies investigating the degradation of the epidermal growth factor receptor (EGFR) have shown that this compound inhibits EGF-triggered EGFR degradation. nih.govgoogle.com While EGFR is internalized normally into endosomes, these endosomes fail to fuse with lysosomes, resulting in the accumulation of EGFR in this compound-treated cells. nih.govgoogle.com This highlights how this compound disrupts the normal trafficking and degradation of internalized receptors.

Implications for Lysosomal Maturation Processes

This compound's effects extend to the maturation processes of lysosomes. Lysosomal maturation involves a complex series of events, including the transition from late endosomes to lysosomes and the acquisition of a low internal pH and hydrolytic enzymes. nih.gov this compound treatment has been shown to alkalinize lysosomal pH and decrease lysosomal Ca2+ content. nih.govtandfonline.comresearchgate.netnih.gov While this compound only marginally inhibits vacuolar ATPase activity (the proton pump responsible for maintaining lysosomal acidity), its activation of RAB5A appears to play a significant role in compromising lysosomal biogenesis and function, including pH and Ca2+ content. nih.govtandfonline.comresearchgate.netgoogle.com Some research also suggests that this compound may inhibit lysosomal maturation via the inhibition of PIKfyve, a kinase involved in regulating endosomal and lysosomal membrane dynamics. targetmol.commedchemexpress.commedkoo.comnih.govfocusbiomolecules.comselleckchem.com This impairment in lysosomal maturation further contributes to the observed defects in both autophagic and endosomal-lysosomal degradation pathways.

Impact of Vacuolin 1 on Vesicular Trafficking and Exocytosis

Regulation of Ca2+-Dependent Lysosomal Exocytosis

A key effect of Vacuolin-1 (B1683467) is its influence on Ca2+-dependent lysosomal exocytosis, a process crucial for various cellular functions, including plasma membrane repair and secretion of lysosomal contents embopress.orgnih.govapexbt.com. There have been some conflicting reports regarding the exact nature of this effect, highlighting the complexity and potential context-dependent nature of this compound's actions embopress.orgtandfonline.comnih.gov.

Inhibition of Lysosomal Content Release (e.g., β-Hexosaminidase)

Multiple studies have demonstrated that this compound inhibits the release of lysosomal contents, such as β-hexosaminidase, which is a common marker for lysosomal exocytosis nih.govresearchgate.netapexbt.com. For instance, in HeLa cells treated with ionomycin (B1663694), a calcium ionophore that typically induces significant β-hexosaminidase release, pretreatment with this compound at concentrations of 5 or 10 μM for 2 hours substantially reduced this release compared to untreated cells researchgate.netapexbt.com. While ionomycin treatment in the absence of this compound resulted in an 18-20% release of lysosomal β-hexosaminidase, cells pretreated with this compound released no more than approximately 4% researchgate.netapexbt.com. This indicates that this compound effectively blocks the Ca2+-dependent secretion of soluble lysosomal enzymes.

Here is a representative data illustration based on reported findings:

| Treatment | Ionomycin (5 μM, 10 min) | This compound (5 or 10 μM, 2h) | β-Hexosaminidase Release (% of total) |

| Control | - | - | ~4% |

| Ionomycin alone | + | - | 18-20% |

| This compound + Ionomycin | + | + | ~4% |

*Note: This table is illustrative and based on the reported percentages of β-hexosaminidase release in HeLa cells under specific conditions researchgate.netapexbt.com.

Context-Dependent Variability in Exocytosis Inhibition

Despite the evidence for this compound inhibiting Ca2+-dependent lysosomal exocytosis, some studies have presented contrasting findings, suggesting that the effects might be context-dependent, varying with cell type and the method of exocytosis induction embopress.orgtandfonline.comnih.gov. One study reported that this compound, despite altering lysosome morphology, did not inhibit the exocytosis of lysosomes induced by a Ca2+ ionophore or plasma membrane wounding in certain cell types like HeLa and NRK cells embopress.orgnih.gov. In these instances, ionomycin-induced β-hexosaminidase secretion and the surface exposure of LAMP-1 were detected even in the presence of this compound embopress.orgnih.gov. This highlights that the inhibitory effect of this compound on lysosomal exocytosis may not be a universal phenomenon across all cell types and stimuli, suggesting potential differences in the underlying regulatory mechanisms or the impact of this compound on these specific pathways in different cellular contexts embopress.orgapexbt.comtandfonline.comnih.gov.

Influence on Exosome Production and Secretion

This compound has been shown to influence the production and secretion of exosomes. Exosomes are small extracellular vesicles derived from multivesicular endosomes (MVEs) that fuse with the plasma membrane nih.govnih.gov. Studies have found that this compound treatment can lead to a multi-fold increase in the release of exosome marker proteins, such as CD63 and Alix, in exosome fractions collected from treated cells compared to controls nih.govnih.govutoledo.eduresearchgate.netgoogleapis.com. While this compound induces vacuolization of late endosomal compartments and interferes with their trafficking to lysosomes, it appears to stimulate exosome release nih.govutoledo.edu. The morphology of the released exosomes generally remains similar to those from untreated cells nih.govnih.gov. This effect suggests that by altering endolysosomal trafficking, this compound may promote the fusion of MVEs with the plasma membrane, thereby increasing exosome secretion nih.govutoledo.edu.

Dynamics of Endocytic Pathways and Receptor Sorting

This compound impacts the dynamics of endocytic pathways. While it does not prevent receptor-mediated endocytosis itself, it significantly alters the subsequent trafficking and sorting of internalized cargo nih.govresearchgate.netresearchgate.netresearchgate.net. This compound induces the formation of enlarged vacuoles derived from early and late endosomes, and these structures are still competent to receive cargo internalized through receptor-mediated endocytosis, such as transferrin, EGF, and LDL nih.govresearchgate.net. However, this compound treatment has been shown to trap internalized receptor-antibody complexes, such as those involving α2-integrin, in early endosomes, preventing their recycling back to the plasma membrane or their transport to lysosomes researchgate.net. This indicates that this compound disrupts the normal sorting and trafficking of internalized receptors within the endosomal system nih.govresearchgate.netresearchgate.net. Furthermore, this compound inhibits general endosomal-lysosomal degradation and the fusion between endosomes and lysosomes, contributing to the accumulation of cargo in enlarged endosomal structures nih.govresearchgate.netgoogle.com.

Application of Vacuolin 1 As a Research Tool

Experimental Dissection of Membrane Fusion Events

Vacuolin-1 (B1683467) has been employed to study membrane fusion events, particularly the fusion of lysosomes with the plasma membrane. It was initially found to block Ca²⁺-dependent lysosomal exocytosis induced by stimuli like ionomycin (B1663694) or plasma membrane wounding in some cell types, preventing the release of lysosomal contents. caymanchem.comembopress.orgglpbio.commedchemexpress.comapexbt.com However, some studies have shown that this compound does not inhibit the fusion of enlargeosomes with the plasma membrane, suggesting a degree of specificity for endosomal and lysosomal compartments. nih.govembopress.orgglpbio.comapexbt.com There is also research indicating that the effect of this compound on lysosomal exocytosis can be cell-type dependent and influenced by the mode of activation. tandfonline.comnih.gov Despite altering lysosome morphology, some studies found that this compound did not inhibit the exocytosis of lysosomes induced by Ca²⁺ ionophores or plasma membrane wounding in certain cell lines. embopress.org

Investigating Organelle Biogenesis and Dynamics

The characteristic vacuolation induced by this compound, resulting in enlarged structures derived from endosomes and lysosomes, provides a means to investigate the biogenesis and dynamics of these organelles. nih.govresearchgate.netresearchgate.netembopress.org This vacuolation appears to arise from the homotypic fusion of endosomes and lysosomes, potentially combined with uncontrolled fusion of their inner and limiting membranes. researchgate.netembopress.org The compound's effect on endosomal traffic, leading to the accumulation of endosomes that fail to fuse with lysosomes, highlights its utility in studying the endosomal-lysosomal pathway. google.comtandfonline.com this compound has also been identified as a potent and selective inhibitor of PIKfyve, a lipid kinase involved in endosomal trafficking and lysosomal maturation, further linking its effects to organelle dynamics. medchemexpress.commedkoo.comresearchgate.netmdpi.com

Probing RAB5 Function in Intracellular Trafficking

Research has demonstrated that this compound markedly activates RAB5, a small GTPase that is a master regulator for the biogenesis of the endolysosomal system and essential for endosome fusion. google.comresearchgate.nettandfonline.comresearchgate.netnih.gov Studies using GST-tagged Rabaptin5 pull-down assays, which specifically interact with active RAB5-GTP, have shown increased RAB5 activation upon this compound treatment. researchgate.netnih.gov Furthermore, experiments involving RAB5A knockdown or expression of dominant-negative RAB5A have shown inhibition of this compound-induced autophagy arrest and homotypic fusion, indicating that RAB5 activation is required for these effects. google.comresearchgate.netresearchgate.netnih.gov This suggests that this compound's impact on endosomal-lysosomal trafficking and autophagy is mediated, at least in part, through its activation of RAB5. google.comresearchgate.nettandfonline.comresearchgate.netnih.gov

Facilitating Studies on Cellular Processes Involving Vacuolation

The ability of this compound to induce significant cytoplasmic vacuolation in various cell types makes it a direct tool for studying processes where vacuolation is a relevant phenomenon. nih.govresearchgate.netresearchgate.netembopress.orgnih.gov This includes investigating the cellular origins of these vacuoles (derived from endosomes and lysosomes) and the molecular mechanisms driving their formation through homotypic fusion. nih.govresearchgate.netresearchgate.netembopress.org It has also been used in studies exploring the link between vacuole formation and other cellular events, such as erythroblast enucleation. medchemexpress.com

Utility in Modulating Cellular Sensitivity in Research Models

This compound has been explored for its utility in modulating cellular sensitivity in research models, particularly in the context of cancer. It has been shown to enhance the anti-tumor effects of certain chemotherapeutic drugs in cancer cell lines and suppress tumor growth in xenograft mouse models. google.com This sensitization is thought to be related to its inhibition of autophagy and endosomal traffic, pathways that can be exploited by cancer cells for survival. google.commdpi.comevitachem.comdntb.gov.ua this compound's ability to disrupt lysosome homeostasis and inhibit autophagy suggests its potential as a tool to investigate autophagy-dependent cancer cells. mdpi.comtandfonline.com

Comparative Analysis with Other Autophagy Modulators in Research Settings

This compound is frequently used in comparative studies alongside other known autophagy modulators, such as Chloroquine (B1663885) (CQ) and Bafilomycin A1 (BAF). mdpi.comgoogle.comresearchgate.nettandfonline.combiorxiv.orgaacrjournals.org These comparisons help to characterize its specific mechanisms of action and assess its potency relative to other inhibitors. Research indicates that this compound is significantly more potent than CQ in suppressing autophagy while exhibiting less cell toxicity in various cell types. google.comresearchgate.nettandfonline.com Comparative analyses confirm that this compound, similar to BAF and CQ, blocks the fusion between autophagosomes and lysosomes, leading to autophagosome accumulation. google.comtandfonline.com Studies also compare this compound to other PIKfyve inhibitors, such as YM201636 and Apilimod, highlighting its role within this class of compounds that disrupt lysosome homeostasis. researchgate.netmdpi.comtandfonline.comaacrjournals.org

Data Tables

While the search results provide qualitative descriptions of this compound's effects and comparisons, specific quantitative data points suitable for a general, interactive data table across all sections are limited and often tied to specific experimental conditions (e.g., concentrations, cell lines, time points) within the cited figures or supplementary data not fully accessible. However, some comparative data on potency and toxicity relative to Chloroquine are mentioned.

Here's a conceptual representation of how comparative data could be presented if detailed numerical values were consistently available and requested for a specific comparison:

| Compound | Effect on Autophagy (e.g., IC50) | Relative Potency vs. CQ | Cell Toxicity |

| This compound | [Data from studies] | > 10-fold more potent | Less toxic |

| Chloroquine (CQ) | [Data from studies] | 1x | More toxic |

| Bafilomycin A1 (BAF) | [Data from studies] | [Comparative data] | [Comparative data] |

Advanced Research Considerations and Future Directions

Reversibility of Vacuolin-1 (B1683467) Induced Cellular Phenotypes

A key aspect of using this compound as a research tool is the reversibility of the cellular changes it induces. Studies have demonstrated that the vacuolation effect caused by this compound is reversible upon removal of the compound from the culture medium. For instance, swollen structures were not apparent several hours after this compound removal in one study nih.gov. Similarly, the blockage of autophagosome-lysosome fusion induced by this compound has been shown to be completely relieved within a few hours after the compound's removal nih.gov. This reversibility is a valuable characteristic for experimental designs, allowing researchers to study the dynamic nature of the endolysosomal system and autophagy.

Identification and Characterization of this compound Analogues for Research

The identification and characterization of this compound analogues are crucial for developing more specific and potent chemical tools. This compound itself was initially identified through high-content screening nih.gov. Subsequent research, combining virtual drug screening and chemical synthesis, has led to the identification of several 6-morpholino-1,3,5-triazine derivatives as endosomal trafficking inhibitors, including this compound researchgate.net. These efforts have expanded the pool of available autophagy inhibitors and provided insights into the structure-activity relationship of this compound analogues, which is beneficial for the future design of compounds with enhanced potency and for deciphering the molecular targets of this compound nih.gov. Some this compound analogues have shown similar or even greater potency in inhibiting autophagy or promoting specific cellular processes like erythroblast enucleation compared to this compound nih.govashpublications.orgcityu.edu.hk. The study of these analogues helps to refine our understanding of how structural modifications influence the biological activity and specificity of this class of compounds.

Methodological Approaches for Validating this compound Effects

Validating the specific effects of this compound requires a combination of methodological approaches. Initial identification often involves image-based phenotypic screens that reveal the characteristic vacuolation nih.govgoogle.com. Further validation of its impact on endolysosomal trafficking and autophagy typically involves techniques such as Western blotting to assess the accumulation of proteins like LC3B-II and SQSTM1, which are markers of blocked autophagic flux nih.govnih.govresearchgate.net. Immunofluorescence microscopy is used to visualize the morphology of endosomes and lysosomes (e.g., using LAMP1 as a marker) and to assess the colocalization of autophagosomes and lysosomes nih.govnih.govnih.govembopress.org. Functional assays, such as those measuring lysosomal enzyme release or the degradation of internalized cargo like EGFR, are employed to confirm the inhibition of lysosomal exocytosis and general endosomal-lysosomal degradation nih.govnih.gov. Electron microscopy can provide ultrastructural details of the vacuoles and accumulated autophagosomes nih.govgoogle.com. Furthermore, studies investigating the mechanism of action, such as its effect on RAB5A activity or PIKfyve inhibition, utilize techniques like GTPase activity assays or in vitro kinase assays nih.govnih.govresearchgate.netnih.gov.

Addressing Discrepancies in Reported Research Findings

Despite significant research, some discrepancies exist in the reported findings regarding this compound's effects. One notable area of debate concerns its impact on Ca²⁺-dependent lysosomal exocytosis. While some studies report that this compound blocks this process, others suggest it does not inhibit the exocytosis induced by certain stimuli, or that the effect may be cell-type and activation-mode dependent nih.govnih.govplos.orgembopress.orgelifesciences.org. These discrepancies highlight the complexity of cellular processes and the potential for off-target effects or context-dependent responses. Addressing these requires rigorous experimental design, careful control groups, and the use of multiple validation methods. Investigating the precise molecular targets and downstream effectors of this compound, as well as comparing its effects with other known inhibitors of related pathways (like other PIKfyve inhibitors such as Apilimod or YM201636), can help clarify these inconsistencies nih.govresearchgate.netbiorxiv.orggoogle.com. Furthermore, acknowledging the potential for this compound to have wide-ranging effects on the endosome-lysosome system due to its primary target, PIKfyve, is crucial when interpreting results researchgate.netelifesciences.org.

Q & A

Q. What is the primary mechanism by which Vacuolin-1 inhibits autophagy in cellular models?

this compound inhibits autophagosome-lysosome fusion by activating RAB5A, a GTPase involved in early endosomal trafficking. This prevents lysosomal degradation of autophagic cargo, leading to autophagosome accumulation. Methodologically, researchers can monitor LC3B-II puncta (autophagosomes) and their colocalization with lysosomal markers like LAMP1 using immunofluorescence. For quantitative analysis, immunoblotting for LC3B-II and SQSTM1/p62 under nutrient-deprived conditions (e.g., EBSS medium) can confirm blocked autophagic flux .

Q. What are the recommended concentrations and experimental conditions for using this compound in lysosomal inhibition studies?

Optimal concentrations vary by cell type and assay. For general autophagy inhibition, 1–10 µM this compound is effective in HeLa or NRK cells, with pretreatment times of 1–2 hours. Higher concentrations (>10 µM) may nonspecifically inhibit V-ATPase activity . Solubility in DMSO (10 mM stock) and storage at -80°C are critical to maintain stability. Dose-response curves and cytotoxicity assays (e.g., MTT) should precede functional studies to validate cell viability .

Q. How does this compound affect lysosomal pH and calcium levels, and what implications does this have for lysosomal function?

this compound mildly alkalizes lysosomal pH (≈0.5–1.0 unit increase) without significantly impairing protease activity. This pH shift is insufficient to disrupt lysosomal enzyme function but inhibits endosomal-lysosomal fusion. Concurrently, it reduces lysosomal Ca²⁺ content, which can be measured using fluorescent probes like LysoSensor Yellow/Blue or Fluo-4 AM. These dual effects impair membrane repair mechanisms and cargo degradation, making this compound useful for studying Ca²⁺-dependent lysosomal exocytosis .

Advanced Research Questions

Q. How can researchers design experiments to differentiate between this compound’s effects on autophagosome-lysosome fusion versus lysosomal maturation?

To dissect these mechanisms:

- Fusion inhibition: Use tandem mRFP-GFP-LC3 reporters. This compound induces yellow puncta (autophagosomes) but suppresses red-only puncta (autolysosomes) due to blocked fusion .

- Lysosomal maturation: Assess lysosomal enzyme activity (e.g., cathepsin B) and LAMP1/2 localization. This compound does not inhibit lysosomal acidification or enzyme activation but delays maturation by impairing PIKfyve-dependent vesicle sorting .

- Combination studies: Co-treatment with Bafilomycin A1 (V-ATPase inhibitor) reveals additive effects on LC3B-II accumulation, confirming distinct targets .

Q. What methodologies are recommended to resolve contradictions in reported effects of this compound on lysosomal protease activity?

While this compound increases lysosomal pH, studies show preserved protease activity. To resolve discrepancies:

- Direct protease assays: Use DQ-BSA (quenched fluorescent substrate) to measure lysosomal proteolytic activity. This compound-treated cells retain DQ-BSA fluorescence in endosomes, confirming intact protease function despite pH changes .

- pH-independent controls: Compare with lysosomotropic agents (e.g., chloroquine), which broadly inhibit proteases. This compound’s selective action on fusion (not degradation) can be validated via EGFR degradation assays in HeLa cells, where internalized EGFR accumulates in endosomes .

Q. What in silico approaches are effective in evaluating this compound’s potential as a therapeutic agent, considering its ADME and toxicity profiles?

- Molecular docking: Use PyRx or AutoDock to predict binding to targets like HSP27 (PDB ID: 6DV5). This compound interacts with Ser78 in HSP27’s phosphorylation pocket, inhibiting its depolymerization .

- Drug-likeness: Swiss-ADME predicts violations of Lipinski’s Rule of Five (molecular weight >500 Da) but compliance with Veber’s rules (rotatable bonds ≤10, TPSA ≤140 Ų), suggesting acceptable bioavailability .

- Toxicity profiling: MetaTox predicts low acute toxicity (LD₅₀ ≈13,016 mg/kg) but hepatotoxicity risk (Pa = 0.420). Validate with in vitro hepatic cell models .

Q. How can this compound be utilized to study lysosomal exocytosis, and what experimental controls are necessary?

- β-Hexosaminidase release assay: Treat cells with ionomycin (5 µM, 10 min) to induce Ca²⁺-dependent exocytosis. This compound (5–10 µM) reduces enzyme secretion, measurable via colorimetric substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) .

- LAMP1 surface exposure: Use flow cytometry with anti-LAMP1 antibodies to quantify plasma membrane localization. Controls include untreated cells and lysosomal fusion enhancers (e.g., TRPML1 agonists) .

- Resealing assays: Monitor membrane repair post-wounding (e.g., laser ablation). This compound blocks lysosome-mediated repair without affecting enlargeosome fusion .

Q. What strategies are recommended for evaluating this compound in combination therapies, such as with apilimod or other lysosomal inhibitors?

- Synergy testing: Use Chou-Talalay combination index (CI) in viral infection models (e.g., SARS-CoV-2). This compound and apilimod synergistically inhibit viral entry by blocking endosomal maturation .

- Mechanistic cross-talk: Co-stain for RAB5 (early endosomes) and RAB7 (late endosomes) to map trafficking disruptions. This compound enhances RAB5 activation, while apilimod targets PIKfyve, creating dual bottlenecks in vesicle sorting .

Q. Notes for Experimental Design

- Always include vehicle controls (DMSO) and comparator inhibitors (e.g., chloroquine).

- Validate lysosomal effects using pH probes and protease activity assays.

- For in vivo studies, consider this compound’s pharmacokinetic limitations (high MW) and explore nanoparticle delivery systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.